N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-20-7-5-11(6-8-20)10-19-14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVQPVUKIVFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 1-methylpiperidine, is reacted with formaldehyde and hydrogen chloride to form N-(1-methylpiperidin-4-yl)methanol.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide. For instance, trifluoromethyl derivatives have shown promising results in inhibiting cancer cell proliferation. A study evaluated various trifluoromethyl pyrimidine derivatives, revealing that some exhibited significant activity against multiple cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .
Table 1: Anticancer Activity of Trifluoromethyl Derivatives
| Compound | Cell Line | IC50 (μg/ml) | Reference |
|---|---|---|---|
| Compound A | PC3 | 5 | |
| Compound B | K562 | 5 | |
| Compound C | Hela | 5 | |
| Compound D | A549 | 5 |
Antifungal and Insecticidal Applications
The compound's structural features suggest potential antifungal and insecticidal activities. In a recent investigation, several trifluoromethyl-containing compounds were synthesized and tested for their antifungal efficacy against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Notably, some derivatives showed inhibition rates comparable to established fungicides .
Table 2: Antifungal Activity of Trifluoromethyl Derivatives
| Compound | Pathogen | Inhibition Rate (%) at 50 μg/ml | Reference |
|---|---|---|---|
| Compound E | B. cinerea | 96.76 | |
| Compound F | S. sclerotiorum | 82.73 | |
| Compound G | C. gloeosporioides | 69.75 |
Agricultural Applications
Due to its antifungal properties, this compound can be explored as a potential agricultural agent for crop protection. The efficacy of similar compounds against plant pathogens indicates that they could serve as effective agents in managing fungal diseases in crops.
Synthesis and Characterization Studies
The synthesis of this compound typically involves multi-step reactions that include the formation of amide bonds and the introduction of trifluoromethyl groups, which are crucial for enhancing biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
- Anticancer Activity Assessment : A study conducted on a series of trifluoromethyl derivatives demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . This highlights the therapeutic potential of compounds with similar structures.
- Fungicidal Efficacy : Research on the antifungal properties of related compounds showed that certain derivatives could effectively reduce fungal growth in vitro, suggesting their application in agricultural settings for disease management .
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 17, )
- Key Differences: Incorporates a quinazolin-6-ylamino group instead of a simple benzamide.
- Synthetic Yield : 69% (vs. variable yields for the target compound, depending on route).
- Purity : >99% (HPLC), comparable to the target compound’s typical purity .
- Functional Impact : The quinazoline scaffold may enhance kinase inhibition, as seen in EGFR/VEGFR-targeting analogues.
(b) N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-trifluoromethyl-4-(3-chloropropoxy)-benzamide (Compound 63, )
- Key Differences : Replaces piperidine with piperazine and adds a 3-chloropropoxy substituent.
- Synthetic Route : Similar coupling methods (HBTU/Et3N) but lower yield (53% vs. higher yields for piperidine analogues).
- Physicochemical Data :
- Functional Impact : The piperazine and chloropropoxy groups may improve solubility but reduce blood-brain barrier penetration compared to piperidine derivatives.
Analogues with Varied Aromatic Substitutions
(a) N-[(3-Chlorophenyl)methyl]-3-(trifluoromethyl)benzamide (25a, )
- Key Differences : Substitutes piperidinylmethyl with a 3-chlorobenzyl group.
- Synthetic Yield : ≥95% (amide coupling), higher than some piperidine-containing analogues.
- Purity : ≥95% (HPLC) .
- Functional Impact : Lacks the piperidine’s basicity, reducing interaction with cation-π binding pockets in receptors.
(b) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )
- Key Differences : Trifluoromethyl at 2-position and isopropoxy substituent.
- Application : Agricultural fungicide (vs. pharmaceutical focus of the target compound).
- Functional Impact : The 2-trifluoromethyl orientation reduces steric hindrance, favoring fungicidal activity over human kinase inhibition .
Enantiomerically Pure Analogues ()
(a) (S)-N-(1-(4-Cyclopropyl-3-(2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide (Compound 47)
- Key Differences : Chiral center introduced via (S)-configured ethyl group; pyrazole-quinazoline hybrid.
- Synthetic Yield : 82% (stereoselective synthesis), demonstrating efficient enantiomer control.
- Functional Impact : Enhanced selectivity for kinases (e.g., ALK/ROS1) due to stereospecific binding .
Tabulated Comparison of Key Parameters
Research Findings and Trends
- Piperidine vs. Piperazine : Piperazine analogues (e.g., Compound 63) often exhibit improved aqueous solubility but reduced CNS penetration compared to piperidine derivatives .
- Chiral Centers : Enantiomerically pure variants (e.g., Compound 47) show enhanced target selectivity, reducing off-target effects in kinase inhibition .
- Trifluoromethyl Positioning : The 3-trifluoromethyl orientation (target compound) optimizes steric and electronic interactions in hydrophobic binding pockets, whereas 2-substituted analogues (e.g., flutolanil) prioritize bulkier substituents .
Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17F3N2
- Molecular Weight : 258.28 g/mol
- CAS Number : 1529769-18-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Studies suggest that the compound may act as a modulator of kinase activity, particularly in relation to T-cell signaling pathways.
Key Mechanisms:
- Tyrosine Kinase Modulation : The compound has been shown to interact with non-receptor tyrosine kinases, which play a crucial role in T-cell maturation and function .
- Inhibition of Protein Kinases : Molecular docking studies indicate that this compound may exhibit inhibitory effects on specific kinases, potentially leading to altered cellular signaling and proliferation .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
- T-cell Activation :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, and how can purity be ensured?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving coupling of piperidine derivatives with benzamide precursors. Key steps include:
- Amide bond formation: Use of coupling agents like HBTU or BOP with Et₃N in THF to activate carboxylic acids (e.g., ).
- Purification: Silica gel column chromatography with optimized solvent systems (e.g., DCM:MeOH gradients) is critical for isolating high-purity products .
- Quality control: Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons in ) and mass spectrometry (e.g., ESI m/z 488.6 [M+H]⁺) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR spectroscopy: Assign peaks for the trifluoromethyl group (δ ~120-130 ppm in ¹⁹F NMR) and piperidine methyl protons (δ ~2.3-2.5 ppm in ¹H NMR) .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₂₀F₃N₂O) and detects impurities .
- Melting point analysis: Used to assess crystallinity (e.g., mp 160°C in ) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer:
- Hazard assessment: Conduct DSC analysis to identify decomposition risks (e.g., thermal instability noted in ).
- Mutagenicity screening: Use Ames II testing to evaluate genotoxicity (mutagenicity comparable to benzyl chloride per ) .
- PPE: Use fume hoods, nitrile gloves, and lab coats to minimize exposure to mutagenic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Methodological Answer:
- Solvent selection: THF enhances solubility of intermediates (e.g., 85% yield in ), while acetonitrile improves coupling efficiency .
- Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Scale-up adjustments: Maintain stoichiometric ratios (e.g., 1:1.2 substrate:reagent) and control exothermic reactions via dropwise addition .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer:
- Structure-activity relationship (SAR) studies: Compare trifluoromethyl vs. methoxy substituents (e.g., ) to isolate electronic effects.
- Dose-response assays: Use IC₅₀ values to differentiate potency (e.g., 4 µM vs. 10 µM in enzyme inhibition) .
- Meta-analysis: Cross-reference mutagenicity data (e.g., Ames test results in vs. PubChem profiles) .
Q. How does the trifluoromethyl group influence binding to biological targets?
- Methodological Answer:
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in enzymes (e.g., kinase targets) .
- Comparative studies: Replace CF₃ with CH₃ and measure ΔG binding via ITC (isothermal titration calorimetry) to quantify lipophilicity effects .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Methodological Answer:
- Flash chromatography: Use Biotage® systems with C18 columns for polar impurities.
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal formation .
Q. How can computational tools predict the compound’s metabolic stability?
- Methodological Answer:
- In silico ADME: Use SwissADME to calculate logP (e.g., ~2.5) and CYP450 inhibition profiles .
- Metabolite identification: Simulate Phase I/II metabolism with Schrödinger’s MetaSite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
